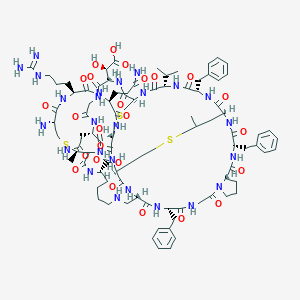
Cinnamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamycin, also known as Ro 09-0198, is a cyclic lipopeptide antibiotic that was first isolated from Streptomyces cinnamoneus in 1979. It has been found to have potent antimicrobial properties against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Aplicaciones Científicas De Investigación
Specific Binding to Phosphatidylethanolamine (PE)
Cinnamycin (Ro 09-0198) is a tetracyclic peptide antibiotic known for its specific binding to phosphatidylethanolamine (PE), a component found in biological membranes. The binding of cinnamycin to PE involves a 1:1 stoichiometry and shows a strong affinity with a binding constant of approximately 107 to 108 M−1, depending on the environment. This interaction is vital for cinnamycin's role in cell toxicity and monitoring transbilayer lipid movement during cellular processes like apoptosis (Machaidze & Seelig, 2002), (Machaidze & Seelig, 2003).
Transbilayer Lipid Movement and Cell Toxicity
Cinnamycin induces transbilayer phospholipid movement in target cells, leading to the exposure of inner leaflet PE to the toxin. This process is crucial for cinnamycin's binding to the cell and its subsequent cytotoxic effects. The re-orientation of phospholipids and the alteration in the cinnamycin structure, such as the increase in β-sheet structure, contribute to membrane re-organization and fusion, further elucidating its mechanism of toxicity (Makino et al., 2003).
Biosynthesis and Post-translational Modifications
Post-translational Modifications in Cinnamycin Biosynthesis
Cinnamycin undergoes multiple post-translational modifications during its biosynthesis. These modifications include the formation of lanthionine and methyllanthionine bridges, and unusual modifications such as lysinoalanine bridge and hydroxylation of aspartate. These modifications are crucial for cinnamycin's interaction with its target, PE. Studies have delved into the biosynthetic machinery, revealing enzymes like CinX and CinM, which are responsible for specific hydroxylation and dehydration processes essential for the structural integrity of cinnamycin (Ökesli et al., 2011).
Structural Dynamics and Membrane Interaction
Structure and Dynamics of Cinnamycin–Lipid Complexes
Research involving molecular dynamics simulations has provided insights into the selective binding mechanism of cinnamycin to PE lipids, a major component of bacterial cell membranes. The interaction involves an extensive hydrogen-bonding network with the PE head group and a previously unidentified phosphate-binding site on cinnamycin, highlighting the specificity and potential of cinnamycin in targeting bacterial membranes (Vestergaard et al., 2019).
Curvature Effect on Cinnamycin Behavior
The curvature of phosphatidylethanolamine-included membranes influences the behavior of cinnamycin. Studies using atomic force microscopy have demonstrated that the adhesion of cinnamycin to the membrane becomes stronger with increased curvature, suggesting a correlation between adhesion strength and membrane curvature. This insight provides a deeper understanding of how cinnamycin interacts with cellular membranes, which could be pivotal in its mechanism of action (Lee et al., 2020).
Propiedades
Número CAS |
1405-39-6 |
|---|---|
Nombre del producto |
Cinnamycin |
Fórmula molecular |
C89H125N25O25S3 |
Peso molecular |
2041.3 g/mol |
Nombre IUPAC |
(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
InChI |
InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |
Clave InChI |
QJDWKBINWOWJNZ-IDGBIKHQSA-N |
SMILES isomérico |
C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |
SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
SMILES canónico |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Sinónimos |
Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), ( |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



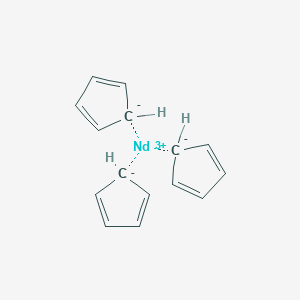
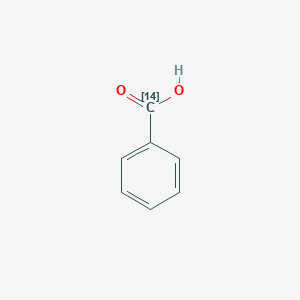
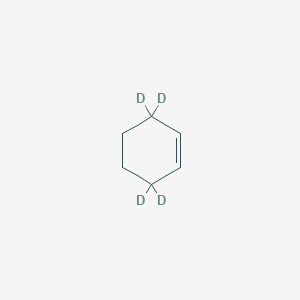
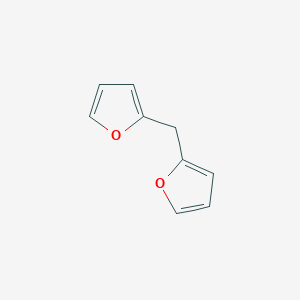
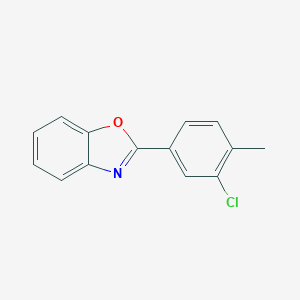
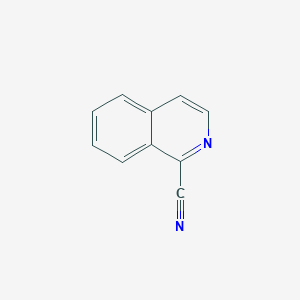
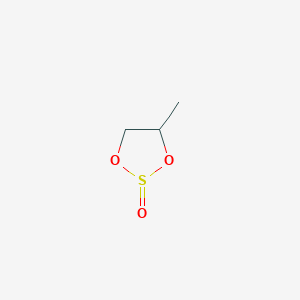
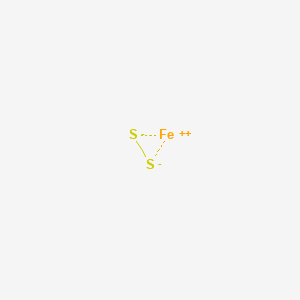
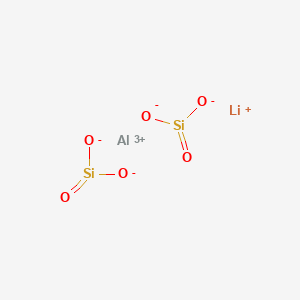
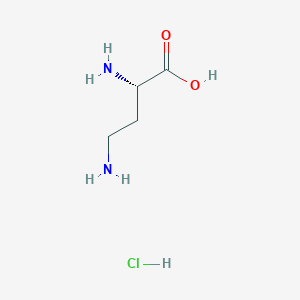
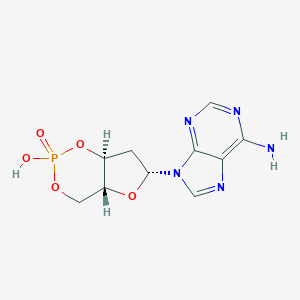
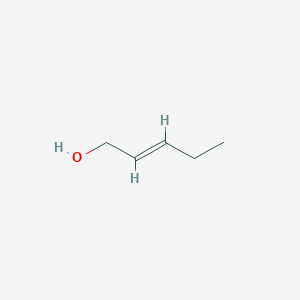
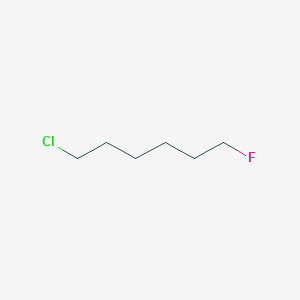
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)